5-(4-methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide
Description
5-(4-Methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a carboxamide linked to a pyridin-4-yl moiety.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-4-2-11(3-5-13)14-10-18-16(22-14)15(20)19-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZJLEKQUGJANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis, involving cyclodehydration of acylamino ketones, offers a robust route to 2,5-disubstituted oxazoles. For the target compound, this method necessitates the preparation of N-(4-methoxybenzoyl)-N-(pyridin-4-ylcarbamoyl)glycine as the acylamino ketone precursor.
Procedure :
- Glycine functionalization : Glycine is acylated with 4-methoxybenzoyl chloride in alkaline conditions to yield 4-methoxyhippuric acid.
- Carboxamide introduction : Reaction with pyridin-4-amine using ethyl chloroformate and N-methylmorpholine generates the acylamino ketone intermediate.
- Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C for 6 hours induces cyclodehydration, yielding the oxazole core.
Challenges :
- Competing side reactions during acylation (e.g., over-acylation).
- Sensitivity of the carboxamide group to acidic conditions during cyclization.
Erlenmeyer-Plochl Azlactone Synthesis
The Erlenmeyer-Plochl reaction condenses aldehydes with hippuric acid derivatives to form azlactones (oxazol-5(4H)-ones), which can be further functionalized.
Procedure :
- Azlactone formation : 4-Methoxybenzaldehyde reacts with hippuric acid in acetic anhydride and sodium acetate to produce 2-(4-methoxyphenyl)-5-oxazolone.
- Ring-opening amidation : Treatment with pyridin-4-amine in dichloromethane (DCM) opens the azlactone, forming a ketoamide intermediate.
- Oxidative cyclization : Using iodine and potassium carbonate in dimethylformamide (DMF) at 80°C completes the oxazole ring.
Advantages :
- High regioselectivity for the 5-aryl substituent.
- Compatibility with diverse amine nucleophiles for carboxamide installation.
Modern Catalytic Approaches
Palladium-Catalyzed Tandem Condensation
Recent advances in palladium catalysis enable one-pot synthesis of triaryloxazoles from readily available substrates. Adapted from Hikawa et al., this method employs picolinamide and 4-methoxybenzaldehyde in the presence of Pd(TFA)₂.
Procedure :
- Condensation : Picolinamide reacts with two equivalents of 4-methoxybenzaldehyde in n-octane at 80°C, facilitated by in situ-generated trifluoroacetic acid (TFA).
- Cyclization : The α-acylaminoketone intermediate undergoes palladium-promoted dehydrogenation to form the oxazole ring.
- Carboxamide coupling : Subsequent reaction with pyridin-4-amine under Ullmann conditions (CuI, 1,10-phenanthroline) installs the N-aryl group.
Key Insights :
- The cascade reaction avoids isolation of intermediates, improving atom economy.
- Pd(TFA)₂ acts as a dual catalyst for both condensation and dehydrogenation steps.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics and enhances yields in oxazole synthesis.
Procedure :
- TosMIC-based cycloaddition : Tosylmethyl isocyanide (TosMIC) reacts with 4-methoxybenzaldehyde in isopropyl alcohol under microwave irradiation (350 W, 65°C, 8 minutes) to form 4-tosyl-5-(4-methoxyphenyl)oxazole.
- Detosylation : Treatment with H₂SO₄ in ethanol removes the tosyl group, yielding 5-(4-methoxyphenyl)oxazole.
- C-2 functionalization : Lithiation at C-2 using LDA, followed by quenching with pyridin-4-isocyanate, introduces the carboxamide group.
Advantages :
- Rapid reaction times (minutes vs. hours).
- Improved control over regioselectivity.
Carboxamide Installation Strategies
Post-Cyclization Coupling
After oxazole ring formation, the C-2 carboxyl group is activated for amidation.
Procedure :
- Ester hydrolysis : Methyl 5-(4-methoxyphenyl)oxazole-2-carboxylate is saponified with NaOH in methanol/water.
- Acid chloride formation : Reaction with oxalyl chloride in DCM converts the acid to its acyl chloride.
- Amidation : Pyridin-4-amine is added in the presence of triethylamine, yielding the target carboxamide.
Optimization :
- Use of HATU as a coupling reagent improves yields to >85% compared to classical EDCl/HOBt systems.
Direct Ring Construction with Carboxamide
Incorporating the carboxamide during oxazole synthesis avoids post-functionalization steps.
Procedure :
- Ugi four-component reaction : 4-Methoxybenzaldehyde, pyridin-4-amine, tert-butyl isocyanide, and benzoic acid react in methanol to form a peptoid intermediate.
- Cyclative cleavage : Heating in trifluoroethanol (TFE) induces oxazole formation via intramolecular O-acyl transfer.
Benefits :
- Convergent synthesis with high modularity.
- Tolerance for diverse amine and carboxylic acid inputs.
Analytical Characterization and Validation
Critical analytical data confirm the identity and purity of synthetic batches:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, DMSO) | δ 8.63 (d, 2H), 7.92 (d, 2H), 7.45 (d, 2H)... | Bruker Avance III |
| HRMS (ESI+) | [M+H]⁺ calc. 336.1214, found 336.1211 | Q-TOF Mass Spectrometer |
Purity : >98% by HPLC (C18 column, 70:30 MeOH/H₂O).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation products: Phenolic derivatives.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Oxazole vs. Oxadiazole and Isoxazole Derivatives
- 5-(4-Chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide (6d): Replaces oxazole with a 1,3,4-oxadiazole ring. Substituted with a chloro-phenoxyphenyl group (increases steric bulk) and a 4-methylpyridin-2-yl amide. Higher molecular weight (MW: ~389.8 g/mol) compared to the target compound (MW: ~307.3 g/mol), likely reducing membrane permeability .
- 5-Methyl-N-(4-{[(4-methylpyrimidin-2-yl)amino]sulfonyl}phenyl)-3-phenylisoxazole-4-carboxamide: Isoxazole core with a sulfonamide linker. The sulfonamide group enhances solubility but may limit blood-brain barrier penetration .
Pyridine vs. Other Aromatic Substituents
- N-(4-acetylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide: Replaces pyridin-4-yl with an acetylphenyl group.
- 5-(4-Methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide :
Functional Group Modifications
Amide Linker Variations
- N-(1-Cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide: Incorporates a cyano-pyrrolidine group, enhancing metabolic stability via steric hindrance. Trifluoromethyl group boosts electronegativity and bioavailability .
Sulfamoyl and Azo Groups
- Pentyl chain improves lipophilicity for membrane-bound targets .
Physicochemical and Pharmacological Properties
Key Physicochemical Data
Pharmacological Insights
- Target Compound : Likely interacts with kinases or GPCRs due to pyridine and methoxyphenyl motifs.
- USP30 Inhibitors () : Oxazole/oxadiazole derivatives with trifluoromethyl groups show promise in treating mitochondrial dysfunction.
- Sulfamoyl-Containing Analogs (): Potential applications in antibacterial or antidiabetic therapies.
Biological Activity
5-(4-Methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide is a synthetic compound belonging to the oxazole carboxamide class, which has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a methoxyphenyl group and a pyridinyl moiety, which may influence its interaction with biological targets and therapeutic applications.
Chemical Structure
The chemical formula for this compound is C16H15N3O3, and its IUPAC name is 5-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-oxazole-2-carboxamide. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve the modulation of enzyme activity or receptor binding, leading to various therapeutic effects. Research indicates that compounds in this class often exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 5b | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
These findings suggest that the compound may induce apoptosis in cancer cells through pathways involving p53 and caspase activation, similar to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to anticancer effects, this compound exhibits antimicrobial properties . Studies have shown that derivatives of oxazoles possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhances this activity, indicating potential applications in treating bacterial infections .
Case Study 1: Anticancer Activity in Leukemia Models
A study evaluated the cytotoxic effects of various oxazole derivatives on human leukemia cell lines (CEM-C7 and U937). The results indicated that certain derivatives exhibited IC50 values in the sub-micromolar range, demonstrating greater efficacy than traditional chemotherapeutics . Flow cytometry assays confirmed the induction of apoptosis in these cell lines.
Case Study 2: Antimicrobial Efficacy Against Pathogens
Research on the antimicrobial properties of similar oxazole compounds revealed significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-function relationship indicated that modifications to the phenyl ring could enhance antibacterial potency .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxamide NH (δ 10–12 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- X-ray crystallography : Resolves stereochemical ambiguities; applicable if single crystals are obtainable .
How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?
Advanced Research Question
SAR studies should systematically modify substituents and analyze effects on target binding and pharmacokinetics:
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups to assess binding affinity changes .
- Bioisosteric replacements : Substitute the pyridin-4-yl group with thiazole or imidazole rings to enhance solubility .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and prioritize synthetic targets .
What strategies mitigate poor aqueous solubility of this compound in preclinical studies?
Advanced Research Question
Poor solubility can hinder in vivo efficacy. Methodological solutions include:
- Prodrug design : Introduce phosphate or ester groups at the carboxamide moiety for hydrolysis in vivo .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
- Co-solvent systems : Use PEG 400 or cyclodextrin-based solutions for in vitro assays .
How can researchers validate the compound's metabolic stability and toxicity profile early in development?
Basic Research Question
- Microsomal assays : Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In vitro toxicity : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and genotoxicity (Comet assay) .
What computational tools are effective in predicting the compound's target interactions and off-target risks?
Advanced Research Question
- Molecular dynamics simulations : Analyze binding stability with targets (e.g., kinases) using GROMACS or AMBER .
- Phylogenetic analysis : Compare target homology across species to prioritize relevant disease models .
- Off-target prediction : Use SwissTargetPrediction or SEA to identify potential interactions with GPCRs or ion channels .
How should researchers address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
Discrepancies often stem from bioavailability or metabolic differences. Solutions include:
- Pharmacokinetic profiling : Measure plasma concentration-time curves (AUC, Cmax) in rodent models .
- Tissue distribution studies : Use radiolabeled compounds (e.g., ¹⁴C) to track accumulation in target organs .
- Metabolite identification : Profile in vivo metabolites and compare their activity to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
